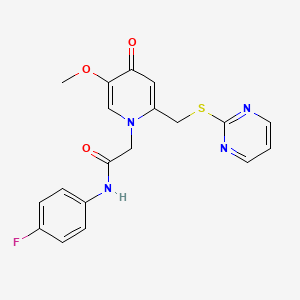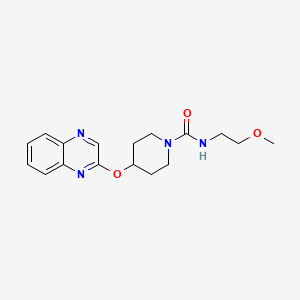![molecular formula C17H10BrFN4O B2859790 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole CAS No. 1046457-92-4](/img/structure/B2859790.png)
3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which include compounds like 3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole, exhibit a broad range of bioactivities due to their unique structural features. These compounds can effectively bind with various enzymes and receptors in biological systems, leading to significant therapeutic effects. Their applications span across treating various ailments, showcasing promising anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal uses (Verma et al., 2019).
Oxadiazole-based Metal-ion Sensors
The structural adaptability of 1,3,4-oxadiazole derivatives makes them suitable for various applications beyond pharmacology, such as in material science and organic electronics. Specifically, these compounds have shown potential in developing chemosensors for metal ions, leveraging their high photoluminescent quantum yield, excellent thermal and chemical stability, and effective coordination sites. This review emphasizes the utility of 1,3,4-oxadiazole derivatives in detecting metal ions, outlining the detection limits and mechanisms involved (Sharma et al., 2022).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole derivatives, closely related to the 1,3,4-oxadiazole family, have demonstrated widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These findings underscore the importance of pyrazole and its related heterocycles, like 1,2,4-oxadiazole derivatives, in drug discovery and development (Dar & Shamsuzzaman, 2015).
Novel Drug Development with 1,3,4-Oxadiazole
1,3,4-Oxadiazole compounds have secured a special place in synthetic medicinal chemistry due to their ability to act as surrogates of carboxylic acids, carboxamides, and esters. These derivatives have been extensively applied in various domains, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. This comprehensive survey of 1,3,4-oxadiazole derivatives highlights their significant pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects (Rana et al., 2020).
Antimicrobial Properties of 1,3,4-Oxadiazole Derivatives
The urgent need for new antimicrobial agents to combat resistance has led to increased interest in 1,3,4-oxadiazole derivatives. These compounds have shown a wide range of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The review suggests that 1,3,4-oxadiazole derivatives could be promising candidates for new drug development, with potential activities surpassing those of known antibiotics and antimicrobial agents (Glomb & Świątek, 2021).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c18-12-5-1-11(2-6-12)16-20-17(24-23-16)15-9-14(21-22-15)10-3-7-13(19)8-4-10/h1-8,14-15,21-22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESWEVAVDSYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1C2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2859713.png)

![2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2859715.png)
![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)
![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)

![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)


![(2-Chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2859730.png)